N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 859473-13-5
VCID: VC5404068
InChI: InChI=1S/C9H6Cl2N2S/c10-6-1-2-7(11)8(5-6)13-9-12-3-4-14-9/h1-5H,(H,12,13)
SMILES: C1=CC(=C(C=C1Cl)NC2=NC=CS2)Cl
Molecular Formula: C9H6Cl2N2S
Molecular Weight: 245.12

N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine

CAS No.: 859473-13-5

Cat. No.: VC5404068

Molecular Formula: C9H6Cl2N2S

Molecular Weight: 245.12

* For research use only. Not for human or veterinary use.

N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine - 859473-13-5

Specification

CAS No. 859473-13-5
Molecular Formula C9H6Cl2N2S
Molecular Weight 245.12
IUPAC Name N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C9H6Cl2N2S/c10-6-1-2-7(11)8(5-6)13-9-12-3-4-14-9/h1-5H,(H,12,13)
Standard InChI Key VMVHCIJTZQXXJZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)NC2=NC=CS2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at the 2-position with an amine group bonded to a 2,5-dichlorophenyl moiety. X-ray crystallography of analogous structures reveals that the dihedral angle between the thiazole and benzene rings ranges from 53.28° to 54.18°, influencing molecular packing and intermolecular interactions . Intramolecular hydrogen bonding (N–H⋯S) and π–π stacking between thiazole rings (centroid separation: ~3.86 Å) contribute to its crystalline stability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H6Cl2N2S\text{C}_9\text{H}_6\text{Cl}_2\text{N}_2\text{S}
Molecular Weight245.13 g/mol
Boiling Point345.7 ± 52.0 °C
Density1.5 ± 0.1 g/cm³
LogP3.2 (estimated)
SolubilityLow in water; soluble in DMSO

Synthesis and Optimization

Conventional Synthetic Routes

The compound is typically synthesized via a multi-step protocol involving:

  • Formation of Thiourea Intermediate: Reaction of 2,5-dichloroaniline with thiophosgene yields N(2,5dichlorophenyl)thioureaN-(2,5-dichlorophenyl)thiourea .

  • Cyclization: Treatment with α-haloketones (e.g., 2-chloro-1,1-dimethoxyethane) in a water-methanol mixture under acidic conditions facilitates thiazole ring formation .

  • Purification: Recrystallization from chloroform-hexane mixtures produces white crystalline solids with ≥95% purity .

Recent Methodological Advances

Microwave-assisted synthesis and green chemistry approaches (e.g., using ionic liquids) have reduced reaction times from 4–8 hours to 30–60 minutes while improving yields by 15–20% . Catalytic systems employing palladium or copper nanoparticles enhance regioselectivity, minimizing byproducts like dibenzothianthrene derivatives .

Biological Activities and Mechanisms

Antimicrobial Properties

N-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine exhibits broad-spectrum activity against drug-resistant pathogens:

Table 2: Antimicrobial Efficacy (MIC Values)

PathogenMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus2–4
Vancomycin-resistant Enterococcus faecium4–8
Candida auris8–16
Mycobacterium tuberculosis16–32

Mechanistic studies suggest thiazole derivatives disrupt microbial cell membranes via lipid peroxidation and inhibit enzymes critical for DNA replication (e.g., DNA gyrase) . The 2,5-dichlorophenyl group enhances lipophilicity, promoting penetration through bacterial biofilms .

Anti-Inflammatory Activity

The compound inhibits 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis, with an IC₅₀ of 0.8 µM . Topical application in murine models reduces arachidonic acid-induced ear edema by 68%, outperforming zileuton (55%) .

Applications in Drug Development

Antimicrobial Agents

Structural analogs of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine are under investigation as next-generation antibiotics. Hybrid molecules combining thiazole and fluoroquinolone pharmacophores show synergistic effects against multidrug-resistant Gram-positive bacteria .

Anticancer Therapeutics

Nanoparticle-encapsulated formulations enhance bioavailability and tumor targeting. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound reduce tumor volume in xenograft models by 62% compared to free drug .

Anti-Inflammatory Drugs

Derivatization with hydrophilic groups (e.g., sulfonamides) improves aqueous solubility for oral administration. Phase I clinical trials of a prodrug variant (LY-2455449) are ongoing for chronic inflammatory skin disorders .

Challenges and Future Directions

Pharmacokinetic Optimization

Despite promising efficacy, the compound’s low solubility and rapid hepatic metabolism limit systemic exposure. Prodrug strategies (e.g., phosphate esters) and cytochrome P450 inhibitors (e.g., cimetidine) are being explored to enhance half-life .

Toxicity Profiling

Chronic toxicity studies in rodents indicate hepatotoxicity at doses >50 mg/kg/day. Structure-activity relationship (SAR) analyses aim to reduce off-target effects by modifying the dichlorophenyl moiety .

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